molecular formula C23H27N5O B10917344 N-[4-(azepan-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[4-(azepan-1-yl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10917344
M. Wt: 389.5 g/mol
InChI Key: QZEFLKOSAKVPPA-UHFFFAOYSA-N
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Description

N~4~-[4-(1-AZEPANYL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic system consisting of a pyrazole ring fused to a pyridine ring. The presence of various substituents such as azepanyl, cyclopropyl, and phenyl groups contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(1-AZEPANYL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid, which facilitates the formation of the pyrazolo[3,4-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(1-AZEPANYL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~4~-[4-(1-AZEPANYL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N4-[4-(1-AZEPANYL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, depending on the receptor subtype. The compound’s effects are mediated through various signaling pathways, including the PI3K/Akt and Ras/Erk pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[4-(1-AZEPANYL)PHENYL]-6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its azepanyl and cyclopropyl groups, in particular, contribute to its high binding affinity and specificity for certain molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

N-[4-(azepan-1-yl)phenyl]-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H27N5O/c1-27-22-20(15-24-27)19(14-21(26-22)16-6-7-16)23(29)25-17-8-10-18(11-9-17)28-12-4-2-3-5-13-28/h8-11,14-16H,2-7,12-13H2,1H3,(H,25,29)

InChI Key

QZEFLKOSAKVPPA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)N5CCCCCC5

Origin of Product

United States

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